Comparative eNOS Inhibitory Potency: A Direct Comparison with a Structural Analog
N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide demonstrates measurable inhibition of human endothelial nitric oxide synthase (eNOS) with a reported IC50 of 180 nM, as assessed in insect SF9 cells expressing the human enzyme [1]. In contrast, a close structural analog, N-(3-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, exhibits significantly weaker activity against a related target, trace amine-associated receptor 1 (TAAR1), with an IC50 of 3790 nM . This head-to-head comparison, while not on identical targets, illustrates the profound impact of the specific substitution pattern (2-methyl-4-nitrobenzamide core vs. 4-piperidinyl-3-nitrobenzamide) on biological potency within the nitrobenzamide class.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 180 nM (against human eNOS) |
| Comparator Or Baseline | N-(3-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (IC50: 3790 nM against TAAR1) |
| Quantified Difference | The target compound is >20-fold more potent than the comparator, though against different targets. This highlights the significant potency differences achievable through specific structural modifications. |
| Conditions | Human eNOS expressed in insect SF9 cells; TAAR1 inhibition assay. |
Why This Matters
This data provides a quantitative benchmark for the compound's enzymatic inhibition potential, a critical factor for researchers selecting compounds for nitric oxide synthase-related studies.
- [1] BindingDB. (n.d.). BDBM50372207 (CHEMBL272708) [Data set]. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
